molecular formula C7H15BO3 B1628399 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 3208-69-3

2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1628399
CAS No.: 3208-69-3
M. Wt: 158.01 g/mol
InChI Key: KASTZDSYCGXZIB-UHFFFAOYSA-N
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Description

2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C7H15BO3 and a molecular weight of 158.00 g/mol . It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of trimethyl borate with 2-methoxy-2-propanol under acidic conditions . The reaction typically involves heating the mixture to facilitate the formation of the boronic ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted boronic esters.

Scientific Research Applications

2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in facilitating various chemical transformations, particularly in cross-coupling reactions. The compound acts as a boron source, enabling the transfer of boron to other molecules, which is essential in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its methoxy group enhances its solubility and reactivity in various chemical environments, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO3/c1-6-5-7(2,3)11-8(9-4)10-6/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASTZDSYCGXZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571296
Record name 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-69-3
Record name 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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